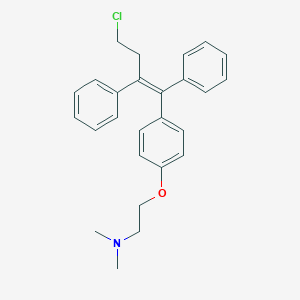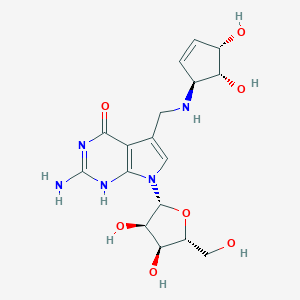
Queuosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Queuosine is a modified nucleoside that is present in the transfer RNA (tRNA) of various organisms, including bacteria, archaea, and eukaryotes. It is formed by the addition of a queuine molecule to the base of guanine at the wobble position of tRNA, which enhances the efficiency and accuracy of protein synthesis. The queuosine biosynthesis pathway is conserved among diverse organisms, and it involves multiple enzymes that catalyze the conversion of guanine to queuosine. In recent years, queuosine has gained significant attention in the scientific community due to its potential applications in biotechnology and medicine.
Wissenschaftliche Forschungsanwendungen
Queuosine Modification and Evolution
- Convergent Evolution in Queuosine Modification : Queuosine is a hypermodified nucleoside in tRNA, indicating convergent evolution in its modification systems across diverse species, suggesting its fundamental role in life processes (Morris & Elliott, 2001).
Structural Characteristics of Queuosine
- Structural Complexity of Queuosine : Queuosine's unique structural features, like its cyclopentenediol side chain and 7-deazaguanine ring, contribute to its complexity as a modified nucleoside (Yokoyama et al., 1979).
Queuosine's Role in Eukaryotes
- Impact on Tyrosine Production : Queuosine deficiency in eukaryotes affects tyrosine production, linking it to diseases like phenylketonuria, demonstrating its physiological importance (Rakovich et al., 2011).
- Queuosine as a Micronutrient : Queuosine's role as a micronutrient is linked to various physiological processes, including development, metabolism, and cancer, in eukaryotes (Fergus et al., 2015).
Enzymatic Aspects of Queuosine
- Epoxyqueuosine Reductase in Biosynthesis : Studies on enzymes like QueG and QueH reveal intricate biochemical processes in queuosine biosynthesis, highlighting unique enzyme structures and functions (Miles et al., 2015; Li et al., 2021).
Queuosine in Cancer Research
- Expression in Leukemic Cells : The expression levels of enzymes like TGT, involved in queuosine synthesis, are higher in leukemic cells compared to normal cells, suggesting a role in carcinogenesis (Ishiwata et al., 2001).
- Queuosine and tRNA Hypomodification in Cancer : Cancerous cells show hypomodification of tRNA with respect to queuosine, hinting at its potential significance in cancer biology and treatment (Pathak et al., 2005).
Biosynthetic Pathway Analysis
- Identification of Essential Genes in Biosynthesis : Research has identified critical genes in the biosynthesis of queuosine, enhancing our understanding of its production in bacteria (Reader et al., 2004).
Metabolic and Physiological Impacts
- Queuine Micronutrient Deficiency : Deficiency in queuine impacts cellular metabolism and mitochondrial function, particularly in cancer cells, indicating its role in metabolic pathways (Hayes et al., 2020).
Structural Synthesis and Analysis
- Synthesis of tRNA Nucleoside Derivatives : Synthesizing and structurally elucidating queuosine derivatives contribute to understanding its interaction with RNA targets, opening pathways for further research (Hillmeier et al., 2021; Levic & Micura, 2014).
Enzymatic Mechanism Studies
- Mechanistic Insights into Queuosine Enzymes : Studies on enzymes like QueA and QueF provide insight into the unique chemical mechanisms involved in queuosine biosynthesis (Slany et al., 1993; Kinzie et al., 2000).
Eigenschaften
CAS-Nummer |
57072-36-3 |
|---|---|
Produktname |
Queuosine |
Molekularformel |
C17H23N5O7 |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
2-amino-5-[[[(1S,4S,5R)-4,5-dihydroxycyclopent-2-en-1-yl]amino]methyl]-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H23N5O7/c18-17-20-14-10(15(28)21-17)6(3-19-7-1-2-8(24)11(7)25)4-22(14)16-13(27)12(26)9(5-23)29-16/h1-2,4,7-9,11-13,16,19,23-27H,3,5H2,(H3,18,20,21,28)/t7-,8-,9+,11+,12+,13+,16+/m0/s1 |
InChI-Schlüssel |
QQXQGKSPIMGUIZ-AEZJAUAXSA-N |
Isomerische SMILES |
C1=C[C@@H]([C@@H]([C@H]1NCC2=CN(C3=C2C(=O)N=C(N3)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES |
C1=CC(C(C1NCC2=CN(C3=C2C(=O)NC(=N3)N)C4C(C(C(O4)CO)O)O)O)O |
Kanonische SMILES |
C1=CC(C(C1NCC2=CN(C3=C2C(=O)N=C(N3)N)C4C(C(C(O4)CO)O)O)O)O |
Synonyme |
2-Amino-5-[[[(1S,4S,5R)-4,5-dihydroxy-2-cyclopenten-1-yl]amino]methyl]-3,7-dihydro-7-β-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one; _x000B_7-(4,5-cis-Dihydroxy-1-cyclopenten-3-ylaminomethyl)-7-deazaguanosine; _x000B_Q (nucleoside); Queuosine; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)
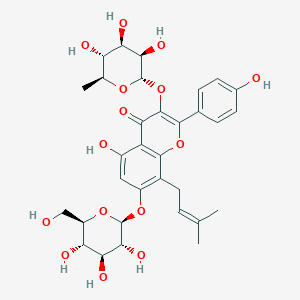

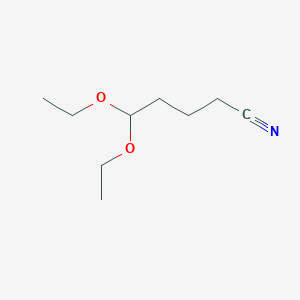
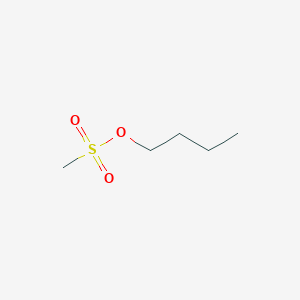

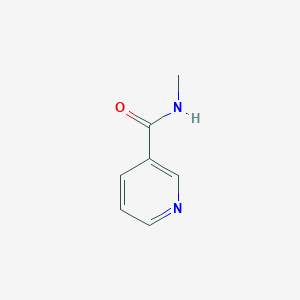

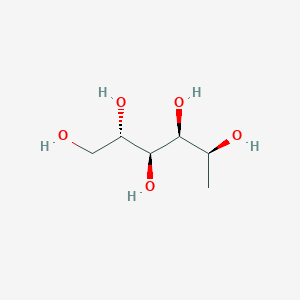
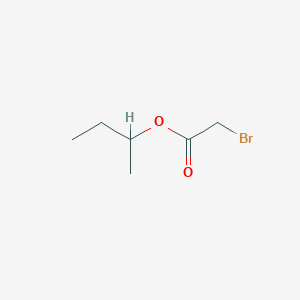
![(2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic Acid](/img/structure/B109976.png)

